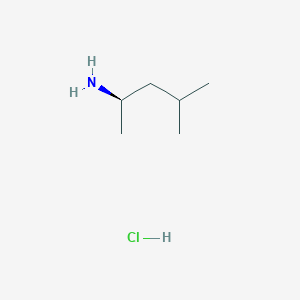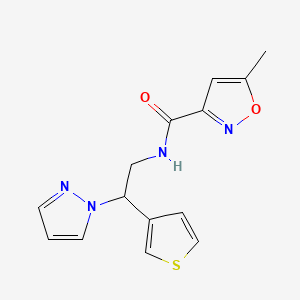
8-Fluoroisoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroisoquinoline-5-carboxylic acid is a chemical compound with the CAS Number: 1368079-46-2 . It has a molecular weight of 191.16 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, including this compound, has been greatly developed during the last decade . The synthetic methodologies for fluorinated isoquinolines are presented according to the classification based on the standpoint of organic synthesis .Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H6FNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is typically stored at room temperature .Scientific Research Applications
Ultraweak Fluorescence in Water
8-Fluoroisoquinoline-5-carboxylic acid derivatives, such as 8-hydroxyquinoline, exhibit ultraweak fluorescence in water due to photoinduced ultrafast proton transfer. This phenomenon is crucial in understanding the fluorescence behavior of hydroxyquinoline derivatives and their complexes with metal ions, which are used in detection, separation, and quantitative analysis of metal ions. The study elucidates why metal complexes with 8-hydroxyquinoline derivatives show strong fluorescence, while the ligand itself is rarely fluorescent in aqueous solutions. This insight is significant for applications in organic light-emitting diodes and other fluorescence-based technologies (Park et al., 2016).
Synthesis and Transformation
The synthesis of 8-fluoro-3,4-dihydroisoquinoline provides a foundation for generating various derivatives with potential applications in medicinal chemistry. Through specific reactions, such as fluorine–amine exchange, a pathway to 1,8-disubstituted tetrahydroisoquinolines is established. These derivatives serve as critical building blocks in developing central nervous system drug candidates, showcasing the versatility of this compound in drug discovery (Hargitai et al., 2018).
Auxiliary-assisted Catalysis
A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives demonstrates the utility of 8-aminoquinoline derivatives in facilitating selective chemical transformations. This approach is significant for functionalizing amino- and hydroxy-acid derivatives, highlighting the role of this compound derivatives in synthetic organic chemistry and drug development processes (Shabashov & Daugulis, 2010).
Antibacterial Activity
The design and synthesis of novel 8-methoxyquinolines with a fluoroisoquinoline core have shown potent antibacterial activity against respiratory pathogens. These compounds, optimized for reduced lipophilicity and basicity, demonstrate significant potential in treating respiratory tract infections while minimizing adverse effects related to cardiac health. Such research underscores the medicinal importance of this compound derivatives in developing new antibiotics (Odagiri et al., 2018).
Corrosion Monitoring
8-Hydroxyquinoline, a derivative of this compound, has been effectively used as a ferric ion sensitive indicator in corrosion monitoring. Its incorporation into epoxy coatings allows for the early detection of corrosion in metal substrates by producing fluorescence in the presence of Fe2+/Fe3+ ions. This application highlights the importance of 8-fluoroisoquinoline derivatives in industrial maintenance and safety (Roshan et al., 2018).
Safety and Hazards
Future Directions
The development of new antimicrobial agents and novel therapeutic strategies is a constant need in the field of medicinal chemistry. Fluorinated isoquinolines, such as 8-Fluoroisoquinoline-5-carboxylic acid, have attracted widespread attention due to their unique characteristics such as biological activities . Therefore, the future directions in the research of this compound may involve its potential applications in the development of new drugs and therapies .
properties
IUPAC Name |
8-fluoroisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGNHXFHLHSIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)

![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
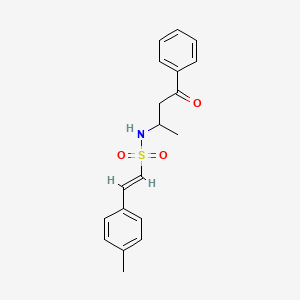
![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)
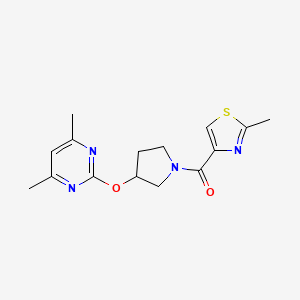
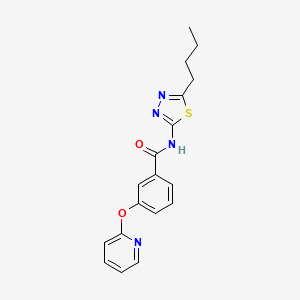
![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983967.png)
![4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2983968.png)
